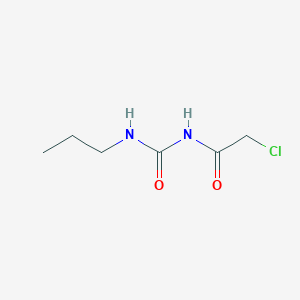

1-(2-Chloro-acetyl)-3-propyl-urea

描述

Significance of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea and its derivatives are cornerstones of modern medicinal and materials chemistry. nih.gov The urea moiety's unique ability to form stable hydrogen bonds with biological targets like proteins and receptors makes it a privileged scaffold in drug design. nih.govgoogle.com This interaction is fundamental to the biological activity of numerous clinically approved therapeutics. tcichemicals.com A vast number of urea-containing compounds have been developed for a wide array of medicinal uses, including anticancer, antimicrobial, antiviral, and antimalarial agents. google.comtcichemicals.comnih.gov Beyond pharmaceuticals, urea derivatives are also integral in the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov

Overview of N-Chloroacetyl Urea Scaffolds in Organic Synthesis

The N-chloroacetyl group is a highly reactive functional group used in organic synthesis to create new chemical entities. The presence of the chlorine atom alpha to the carbonyl group makes the carbon susceptible to nucleophilic substitution, allowing for the covalent modification of various molecules. In the context of ureas, the N-chloroacetyl scaffold introduces a reactive handle that can be used to link the urea derivative to other molecules, such as proteins or peptides. For instance, N-chloroacetyl-modified peptides have been shown to react with sulfhydryl groups on proteins to form stable conjugates. This reactivity is also harnessed in the synthesis of various heterocyclic compounds and as an intermediate in the production of more complex molecules, including potential antineoplastic agents.

Research Rationale for Investigating 1-(2-Chloro-acetyl)-3-propyl-urea

The investigation into a specific molecule like this compound would likely be driven by a systematic exploration of structure-activity relationships (SAR) within a class of bioactive compounds. Given that various N-aryl and N-alkyl urea derivatives exhibit herbicidal and antineoplastic properties, a research program might aim to synthesize and screen a library of related compounds to identify novel therapeutic or agrochemical agents. nih.gov

The rationale for this specific structure can be broken down:

The Urea Core: Provides the foundational structure known for its ability to interact with biological targets. nih.gov

The N-propyl group: A simple, short-chain alkyl group that can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes. Modifying the alkyl chain length is a common strategy in drug discovery to fine-tune activity.

The N-(2-Chloro-acetyl) group: This reactive group could serve two primary purposes. Firstly, it could act as a warhead for covalent inhibition of a target enzyme or protein, a mechanism employed by some anticancer drugs. Secondly, it could be a synthetic handle for creating larger, more complex molecules or for attaching the urea to a carrier molecule.

Research Findings

As direct research on this compound is not available, this section presents a plausible synthetic route and a summary of findings for structurally related compounds to provide context for potential research avenues.

Hypothetical Synthesis of this compound

A common method for the synthesis of N-acylureas involves the reaction of an isocyanate with an appropriate amide. In this case, propyl isocyanate would be reacted with 2-chloroacetamide.

Reaction Scheme:

Propyl isocyanate + 2-Chloroacetamide → this compound

Below is a table outlining the reactants and their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| Propyl isocyanate | C₄H₇NO | 85.10 | Starting Material |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Starting Material |

| This compound | C₆H₁₁ClN₂O₂ | 178.62 | Product |

Biological Activities of Related N-Chloroacetyl and Urea Compounds

To infer the potential biological activities of this compound, it is useful to examine the activities of similar compounds. The following table summarizes findings for related urea and N-chloroacetyl derivatives.

| Compound Class | Specific Example(s) | Observed Biological Activity | Reference |

| N-phenyl-N'-(2-chloroethyl)ureas | Not specified | Antiproliferative activity on various tumor cell lines; covalent binding to tubulin. | |

| Thiazolyl and Furfuryl Ureas | N-(3-fluorophenyl)-N'-(2-thiazolyl)urea | Herbicidal activity and cytokinin-like activity. | nih.gov |

| Benzoylureas | Various | Insect growth regulators, acting as chitin (B13524) synthesis inhibitors. | |

| N-Chloroacetyl Peptides | N-chloroacetyl-modified synthetic peptides | Covalent conjugation to proteins. |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(propylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2-4H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZOSFDFABEHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368699 | |

| Record name | 2-Chloro-N-(propylcarbamoyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-26-8 | |

| Record name | 2-Chloro-N-(propylcarbamoyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloro Acetyl 3 Propyl Urea and Analogous N Chloroacetyl Urea Derivatives

Foundational Synthetic Routes to Urea (B33335) Compounds

The formation of the urea functional group is a cornerstone of many synthetic pathways in medicinal and materials chemistry. The classical and most prevalent methods involve the use of phosgene (B1210022), its safer equivalents, or isocyanates.

Phosgene and Phosgene Equivalent Approaches

Historically, the reaction of amines with phosgene (COCl₂) has been a primary method for the synthesis of ureas. Phosgene, a highly reactive and toxic gas, acts as a carbonylating agent. The reaction typically proceeds by first forming an intermediate carbamoyl chloride or isocyanate, which then reacts with another amine to yield the urea. For unsymmetrical ureas, careful control of stoichiometry and reaction conditions is necessary to avoid the formation of symmetrical byproducts.

Due to the hazardous nature of phosgene, several safer solid or liquid phosgene equivalents have been developed. These reagents, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), decompose in situ to generate phosgene under controlled conditions, thus minimizing the risks associated with handling the gas directly. Carbonyldiimidazole (CDI) is another widely used and safer alternative that reacts with amines to form an activated carbamoyl intermediate, which subsequently reacts with a second amine to furnish the urea.

Isocyanate-Mediated Formations

A more common and generally safer laboratory-scale approach to urea synthesis involves the reaction of an isocyanate with an amine. This method is highly efficient and typically proceeds under mild conditions, often at room temperature, by simply mixing the two reactants in a suitable solvent. The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group.

For the synthesis of a propyl-substituted urea, propyl isocyanate would be a key reagent. The reaction of propyl isocyanate with ammonia (B1221849) or a primary amine would lead to the formation of the corresponding N-substituted urea. This method's popularity stems from its high yields, clean reaction profiles, and the commercial availability of a wide variety of isocyanates and amines.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| Amine | Isocyanate | Urea | Nucleophilic Addition |

| Amine | Phosgene/Equivalent | Urea | Carbonylation |

Targeted Synthesis of N-Chloroacetyl Ureas via Chloroacetylation Reactions

Once the urea scaffold is in place, the introduction of the chloroacetyl group is achieved through acylation. This is a crucial step in the synthesis of 1-(2-Chloro-acetyl)-3-propyl-urea and its analogs.

Amine-Chloroacetyl Chloride Condensation

The most direct route to this compound involves the chloroacetylation of N-propylurea. chemicalbook.comchemicalbook.com In this reaction, N-propylurea acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This condensation reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common bases used for this purpose include tertiary amines like triethylamine or pyridine. The choice of solvent is also important, with aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) being commonly employed to avoid side reactions with the acyl chloride. beilstein-journals.org

An analogous procedure has been described for the synthesis of 1-(2-chloroacetyl)-3-phenylurea, where phenylurea is treated with chloroacetyl chloride. researchgate.net Similarly, the synthesis of various N-acyl cyclic urea derivatives has been achieved by reacting the cyclic urea with different acyl chlorides, including chloroacetyl chloride. arkat-usa.orgresearchgate.net These reactions often proceed in high yield and can sometimes be carried out without a base, although the presence of a base is generally preferred to scavenge the generated acid. arkat-usa.orgresearchgate.net

| Urea Precursor | Acylating Agent | Product |

| N-Propylurea | Chloroacetyl chloride | This compound |

| Phenylurea | Chloroacetyl chloride | 1-(2-Chloroacetyl)-3-phenylurea |

| Cyclic Urea | Chloroacetyl chloride | N-(Chloroacetyl) cyclic urea |

Isocyanate-Derived Chloroacetylations

An alternative approach involves the reaction of an isocyanate with a chloroacetamide or the reaction of a chloroacetyl isocyanate with an amine. The latter is a versatile method for creating N-acyl ureas. Chloroacetyl isocyanate can be prepared from chloroacetamide and oxalyl chloride. This reactive intermediate can then be treated with an amine, such as propylamine (B44156), to directly form the target molecule, this compound. This route is advantageous as it can offer a different substrate scope and may proceed under different reaction conditions compared to the direct acylation of a pre-formed urea.

Precursor and Intermediate Utility in this compound Synthesis

The synthesis of this compound relies on the availability and reactivity of key precursors and intermediates.

The primary precursors for the most straightforward synthesis are N-propylurea and chloroacetyl chloride . chemicalbook.com N-propylurea can be synthesized through several methods, including the reaction of propyl isocyanate with ammonia or the reaction of propylamine with a cyanate salt under acidic conditions. Chloroacetyl chloride is a commercially available and highly reactive acylating agent, making it a convenient choice for introducing the chloroacetyl moiety. researchgate.netgoogle.com

Green Chemistry Principles in Urea Synthesis and Their Applicability

The application of green chemistry principles to the synthesis of this compound and related N-acyl ureas is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. nih.govmsu.edu The key tenets of green chemistry are highly relevant to the synthesis of specialized urea derivatives.

Core Green Chemistry Principles and Their Application:

Waste Prevention: The most effective green chemistry approach is to prevent waste generation rather than treating it after it has been created. yale.eduacs.org In the context of N-chloroacetyl urea synthesis, this involves selecting reaction pathways with high yields and minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, a common route to N-acyl ureas involves the reaction of an isocyanate with an amide. An alternative is the acylation of a urea with an acyl chloride. Calculating the atom economy for these routes helps identify the more efficient and less wasteful pathway.

Less Hazardous Chemical Syntheses: This principle advocates for using and generating substances that possess little or no toxicity. yale.edu Traditional methods for synthesizing isocyanates, key precursors for many urea derivatives, often involve the highly toxic and hazardous chemical phosgene. nih.gov Greener alternatives focus on phosgene-free routes. Similarly, while chloroacetyl chloride is a common reagent for acylation, its reactivity and corrosive nature necessitate careful handling and consideration of milder alternatives where feasible.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Research has demonstrated the feasibility of synthesizing urea derivatives in water, a green and safe solvent, which can simplify product isolation through filtration and avoids the use of toxic volatile organic compounds (VOCs). nih.gov Solvent-free reaction conditions are another important green alternative that has been successfully applied to the synthesis of various urea derivatives.

Design for Energy Efficiency: Chemical reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. yale.edu The development of catalytic systems that allow reactions to proceed under mild conditions is a key aspect of this principle.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. nih.govyale.edu Palladium-catalyzed carbonylation methods have been developed for the N-acylation of ureas, offering an efficient catalytic route to N-acyl ureas. acs.org

The following table summarizes the applicability of these green chemistry principles to the synthesis of N-chloroacetyl ureas.

| Green Chemistry Principle | Applicability in N-Chloroacetyl Urea Synthesis |

| Prevention | Prioritizing high-yield, single-step reactions to minimize waste streams. |

| Atom Economy | Choosing synthetic routes that maximize the incorporation of reactant atoms into the final this compound structure. |

| Less Hazardous Synthesis | Avoiding toxic precursors like phosgene by using alternative isocyanate synthesis routes or different synthetic strategies altogether. |

| Safer Solvents | Utilizing water as a reaction medium or employing solvent-free conditions to eliminate the need for hazardous organic solvents. nih.gov |

| Energy Efficiency | Developing syntheses that proceed efficiently at room temperature and atmospheric pressure, reducing energy costs and environmental impact. |

| Catalysis | Employing catalytic methods, such as palladium-catalyzed acylation, to replace stoichiometric reagents, thereby reducing waste and improving efficiency. acs.org |

| Reduce Derivatives | Designing synthetic pathways that avoid the use of protecting groups for the urea nitrogen, which simplifies the process and reduces reagent use and waste generation. acs.org |

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more efficient.

Optimization Strategies for Synthetic Yields and Purity

Optimizing the synthesis of this compound is essential for maximizing product yield and ensuring high purity, which is critical for both research and potential industrial applications. This involves a systematic investigation of various reaction parameters to control reaction kinetics and minimize the formation of impurities.

Key Optimization Parameters:

Reaction Conditions (Temperature, pH, and Additives): Temperature control is crucial as it influences reaction rates and the stability of intermediates. In the synthesis of N-acyl ureas via carbodiimide coupling, a common side reaction is the intramolecular O→N acyl migration, which forms a stable N-acylurea byproduct, poisoning the catalyst and reducing yield. rsc.orgrsc.org Studies have shown that a combination of low temperature (e.g., 5 °C) and low pH (e.g., pH 5) can significantly suppress the formation of this N-acylurea side product. rsc.org The addition of certain additives, such as pyridine, can also help to minimize this unwanted side reaction. rsc.org

Catalyst Selection and Concentration: For syntheses involving catalysis, such as palladium-catalyzed N-acylation, the choice of the palladium source and the ligand is critical. For example, in the N-acylation of N-phenylurea, Pd(OAc)2 combined with the ligand cataCXium A was found to be highly efficient. acs.org Optimizing the catalyst loading (e.g., 5 mol %) is necessary to achieve a balance between reaction efficiency and cost.

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. While green chemistry principles encourage the use of water or solvent-free conditions, traditional organic solvents like dioxane or acetonitrile are often used. acs.orgreading.ac.uk The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing reaction rates and yields. In some cases, using a phase-transfer catalyst can improve yields, especially in biphasic systems. nih.gov

Purification Methods: The optimization process extends to product purification. High yields are only valuable if the product can be isolated at the desired purity. Efficient reaction optimization can simplify purification significantly. For instance, some well-optimized, clean reactions yield products that can be purified by simple filtration or recrystallization, avoiding the need for more complex and solvent-intensive techniques like column chromatography. nih.govorganic-chemistry.org

The table below presents a summary of strategies to address common challenges in the synthesis of N-acyl ureas and improve yield and purity.

| Challenge | Optimization Strategy | Expected Outcome |

| Low Reaction Yield | Screen different catalysts and ligands (e.g., Pd(OAc)2/cataCXium A). acs.org Optimize temperature and reaction time. Adjust reactant stoichiometry. | Increased conversion of starting materials to the desired product. |

| Formation of Byproducts | Control pH and lower reaction temperature to suppress side reactions like O→N acyl migration. rsc.org Use additives like pyridine to inhibit catalyst poisoning. rsc.org | Higher product purity, simplified work-up and purification. |

| Difficult Purification | Optimize reaction conditions to achieve high conversion and selectivity, leading to a cleaner reaction mixture. | Enables use of simpler purification methods like direct filtration or crystallization, avoiding chromatography. organic-chemistry.org |

| Poor Solubility of Reactants | Test a range of solvents with varying polarities. Use a phase-transfer catalyst for heterogeneous reactions. nih.gov | Improved reaction rates and yields. |

Through careful and systematic optimization of these parameters, the synthesis of this compound can be rendered more efficient, resulting in higher yields and purity, which is crucial for its further study and application.

Mechanistic Investigations of 1 2 Chloro Acetyl 3 Propyl Urea Reactivity

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes 1-(2-chloro-acetyl)-3-propyl-urea susceptible to nucleophilic substitution reactions. This reactivity is central to its potential applications in synthesis and as a biological probe.

Bimolecular Nucleophilic Substitution (SN2) Pathway Characterization

The reaction at the α-chloro carbon predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org The rate of this reaction is dependent on the concentrations of both the this compound substrate and the incoming nucleophile. libretexts.org

A key feature of the SN2 reaction is the backside attack of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. libretexts.org This leads to an inversion of stereochemistry at the carbon center if it is chiral. In the transition state of the SN2 reaction, the nucleophile and the leaving group are both partially bonded to the carbon atom, which adopts a trigonal bipyramidal geometry. libretexts.org

For this compound, the electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. The chloride ion is a good leaving group as it is a weak base and can stabilize the negative charge.

Influence of Nucleophile Basicity and Steric Hindrance

The rate and success of the SN2 reaction on this compound are significantly influenced by the properties of the attacking nucleophile, specifically its basicity and steric bulk.

Basicity: Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity parallels basicity. libretexts.org A more basic nucleophile, having a higher electron density, is more readily attracted to the partially positive α-carbon, leading to a faster reaction rate. However, this correlation is not always straightforward and can be affected by the solvent. masterorganicchemistry.com In polar protic solvents, smaller, more basic nucleophiles can be heavily solvated, which can hinder their nucleophilicity. quora.com

Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance. libretexts.orgreddit.com Bulky nucleophiles will experience greater difficulty in approaching the electrophilic carbon due to non-bonded steric repulsions with the substrate. reddit.com As the size of the nucleophile increases, the rate of the SN2 reaction decreases. quora.com This is because the transition state becomes more crowded and higher in energy. libretexts.org Therefore, smaller, less hindered nucleophiles are generally more effective in SN2 reactions with this compound. quora.com

| Factor | Influence on SN2 Reactivity | Rationale |

| Nucleophile Basicity | Generally, increased basicity leads to increased reactivity. | A more basic nucleophile has a higher electron density, facilitating a faster attack on the electrophilic carbon. |

| Steric Hindrance of Nucleophile | Increased steric hindrance leads to decreased reactivity. | Bulky nucleophiles face greater difficulty in approaching the reaction center, leading to a slower reaction rate. |

Reactivity of the Urea (B33335) Moiety in this compound

Resonance and Conformational Analysis of the Urea Linkage

The urea functional group exhibits resonance, with delocalization of the lone pairs of electrons from the nitrogen atoms to the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bonds, leading to a planar geometry around the urea unit. nih.gov This planarity has significant implications for the molecule's shape and how it interacts with other molecules.

The conformational preferences of the urea linkage are influenced by the nature of the substituents on the nitrogen atoms. nih.gov For N,N'-disubstituted ureas, trans-trans and cis-trans conformations are possible. nih.govresearchgate.net The specific conformation adopted by this compound in different environments (solution vs. solid state) will be dictated by a balance of steric effects and the potential for intramolecular hydrogen bonding. nih.gov

Hydrogen Bonding Capabilities and Protonation Behavior

The urea moiety is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). nih.gov This allows this compound to form strong intermolecular hydrogen bonds with other molecules, including solvents, reagents, and biological macromolecules. nih.gov These interactions can significantly influence its solubility and its ability to bind to target sites.

The basicity of the urea carbonyl oxygen allows for protonation under acidic conditions. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack at this position. However, the primary site of nucleophilic attack remains the α-chloro carbon due to the better leaving group ability of chloride compared to the groups attached to the carbonyl carbon.

Intramolecular Cyclization and Rearrangement Pathways

Under certain conditions, this compound can undergo intramolecular reactions. One such possibility is intramolecular cyclization. If a suitable internal nucleophile is present or can be generated, it can attack the electrophilic α-chloro carbon. For instance, deprotonation of one of the urea nitrogens could generate a nucleophilic center that could then attack the α-carbon, leading to the formation of a heterocyclic ring system. The feasibility of such a cyclization would depend on the reaction conditions (e.g., presence of a base) and the thermodynamic stability of the resulting ring.

Rearrangement reactions are also a possibility, although less common for this type of structure without specific catalysts or reaction conditions. Potential rearrangements could be initiated by the formation of a reactive intermediate, such as a carbocation, although the formation of a primary carbocation at the α-position is generally unfavorable.

Elucidation of Reaction Kinetics and Thermodynamics

A thorough understanding of the reactivity of this compound necessitates a detailed examination of its reaction kinetics and thermodynamics. Such investigations provide crucial insights into the rates at which its chemical transformations occur and the energy changes that accompany them. However, a comprehensive review of the scientific literature reveals a notable absence of specific experimental or computational studies focused exclusively on the kinetic and thermodynamic parameters of this compound.

In light of this, the following discussion will focus on the anticipated kinetic and thermodynamic characteristics of its principal reactions, drawing upon established principles of physical organic chemistry and data from analogous chemical systems. The primary reactive center of this compound is the electrophilic carbonyl carbon of the chloroacetyl group, which is susceptible to nucleophilic attack.

Key Reactions and Expected Kinetic and Thermodynamic Profiles

The reactivity of this compound is dominated by nucleophilic acyl substitution, where the chloride ion serves as a leaving group. Other potential reactions include hydrolysis of the acyl-urea bond.

Nucleophilic Acyl Substitution

The chloroacetyl group in this compound makes the carbonyl carbon highly electrophilic due to the electron-withdrawing inductive effect of the chlorine atom. This suggests that nucleophilic attack will be kinetically favored.

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution on Related Acyl Chlorides

| Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| H₂O | Dioxane-Water | 1.0 x 10⁻³ |

| OH⁻ | Water | > 1.0 x 10⁴ |

| Aniline | Acetonitrile (B52724) | 5.0 x 10⁻² |

Note: This table presents representative data for analogous reactions and is intended for illustrative purposes only. Specific values for this compound are not available in the literature.

Hydrolysis

Hydrolysis of the acyl-urea moiety can occur under either acidic or basic conditions, leading to the formation of N-propylurea and chloroacetic acid. The kinetics of hydrolysis for similar acylureas are known to be influenced by pH.

Table 2: Representative Thermodynamic Parameters for Acylurea Hydrolysis

| Parameter | Typical Value Range |

| Activation Energy (Ea) | 60 - 100 kJ/mol |

| Enthalpy of Reaction (ΔH) | -20 to -60 kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -10 to -40 kJ/mol |

Note: This table provides typical thermodynamic parameters for the hydrolysis of related acylureas and is for illustrative purposes. Specific data for this compound is not available.

The hydrolysis reaction is generally considered to be thermodynamically favorable, driven by the formation of more stable products. The activation energy for this process is expected to be significant, suggesting that the reaction may be slow at ambient temperatures without a catalyst.

Derivatization Strategies and Advanced Synthetic Transformations of 1 2 Chloro Acetyl 3 Propyl Urea Scaffolds

Functionalization via Nucleophilic Displacement of the Chloride

The most direct derivatization pathway for 1-(2-chloro-acetyl)-3-propyl-urea involves the nucleophilic substitution of the chloride atom. This reaction is typically facile due to the presence of the adjacent electron-withdrawing acetyl group, which activates the carbon-chlorine bond for a classic S_N2 attack.

A wide range of nitrogen, oxygen, and sulfur nucleophiles can be employed to displace the chloride, leading to the formation of new C-N, C-O, and C-S bonds.

Nitrogen Nucleophiles : Primary and secondary amines, anilines, and various nitrogen-containing heterocycles readily react with the α-chloroacetyl group to yield the corresponding N-substituted glycinamide (B1583983) derivatives. nih.gov These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated. The resulting aminoacetyl-urea derivatives are valuable intermediates for further synthetic elaborations or as final target molecules.

Oxygen Nucleophiles : Alcohols and phenols, typically in the form of their more nucleophilic alkoxide or phenoxide salts, can react to form ether linkages. This approach allows for the introduction of diverse alkoxy and aryloxy moieties onto the acetyl-urea backbone.

Sulfur Nucleophiles : Thiols and thiophenols are particularly potent nucleophiles and react efficiently with α-chloroacetamides to generate thioether derivatives. msu.edu The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions with high yields. msu.edu The resulting sulfide (B99878) products can be further oxidized to sulfoxides or sulfones if desired.

The table below summarizes the outcomes of these nucleophilic displacement reactions.

| Nucleophile Class | Specific Nucleophile Example | Resulting Functional Group | Product Class Example |

| Nitrogen | Diethylamine | Tertiary Amine | 1-(2-(Diethylamino)acetyl)-3-propyl-urea |

| Oxygen | Sodium Phenoxide | Aryl Ether | 1-(2-Phenoxyacetyl)-3-propyl-urea |

| Sulfur | Thiophenol | Thioether | 1-(2-(Phenylthio)acetyl)-3-propyl-urea |

While less common than heteroatom nucleophiles, carbon-based nucleophiles can also be used to form new C-C bonds. A notable example is the Friedel-Crafts reaction, where the chloroacetyl group acts as an electrophile. libretexts.orgmasterorganicchemistry.com By treating this compound with an electron-rich aromatic compound (e.g., benzene, toluene) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), an aryl group can be attached to the α-carbon. libretexts.orgorganic-chemistry.org This reaction proceeds via the formation of an acylium ion or a polarized Lewis acid complex, which is then attacked by the aromatic ring. masterorganicchemistry.com This methodology provides a direct route to α-aryl-acetyl-urea derivatives.

Cyclocondensation Reactions for Novel Heterocyclic Systems

The bifunctional nature of this compound, containing both an electrophilic chloroacetyl unit and a nucleophilic urea (B33335) moiety, makes it an ideal precursor for synthesizing a variety of heterocyclic rings through cyclocondensation reactions.

Thiazolidinones : The reaction of α-haloacetamides with thiourea (B124793) or its derivatives is a classic method for constructing the thiazolidin-4-one ring system. In a similar fashion, this compound can be reacted with thiourea. The reaction likely proceeds via initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration to yield a 2-imino-thiazolidin-4-one derivative attached to the propyl-urea fragment. researchgate.net

Imidazoles : Imidazole (B134444) rings can be synthesized from α-haloketones in reactions with amidines (the Radziszewski reaction) or ammonia (B1221849) and an aldehyde. wjpsonline.com By analogy, the chloroacetyl group can serve as a two-carbon synthon. For instance, reaction with a primary amine could form an N-substituted intermediate, which upon reaction with a source of ammonia (like ammonium (B1175870) acetate) and subsequent cyclization could yield substituted imidazoles. wjpsonline.comorganic-chemistry.org Another route involves reacting the chloroacetyl derivative with an amidine to directly form the imidazole ring. sciforum.net

Pyrimidines : The urea functionality is a key building block in many pyrimidine (B1678525) syntheses, such as the Biginelli reaction. wikipedia.org The this compound scaffold contains both the N-C-N core of urea and a reactive two-carbon electrophilic chain. This structure could be elaborated and then cyclized to form pyrimidine derivatives. For example, reaction with a β-ketoester could introduce the remaining atoms needed for the ring, followed by base-catalyzed cyclization to yield a substituted pyrimidinone. organic-chemistry.orgnih.gov

Oxazepines : Seven-membered heterocyclic systems like 1,3-oxazepines can be formed through cycloaddition reactions. echemcom.com A plausible strategy starting from this compound would involve its conversion to a Schiff base derivative. For example, the initial displacement of the chloride by an amino group, followed by condensation with an aldehyde, would yield an imine. This intermediate could then undergo a [5+2] cycloaddition reaction with an appropriate ketene (B1206846) or anhydride (B1165640) to form the oxazepine ring. uokerbala.edu.iqkashanu.ac.ir

The table below outlines potential cyclocondensation pathways.

| Target Heterocycle | Co-reactant | Key Reaction Type |

| Thiazolidinone | Thiourea | S-Alkylation / Intramolecular Cyclization |

| Imidazole | Amidines / Ammonia | Condensation / Cyclization |

| Pyrimidine | β-Dicarbonyl compounds | Condensation / Cyclization |

| Oxazepine | Anhydrides (after elaboration) | Cycloaddition |

Covalent Conjugation Methodologies (Academic Focus on Chemical Coupling)

The chloroacetyl group is a well-established reactive handle for the covalent modification of biomolecules, a process known as bioconjugation. nih.gov This functionality makes this compound a potential tool for chemical biology and proteomics research. The chloroacetamide moiety is a mild alkylating agent that can form stable covalent bonds with nucleophilic amino acid residues on proteins under physiological conditions. nih.gov

The primary target for chloroacetamide electrophiles is the sulfhydryl group of cysteine residues. thermofisher.com The reaction is a specific S_N2 alkylation that proceeds readily at neutral or slightly alkaline pH. thermofisher.com Histidine residues can also be modified, although typically with lower efficiency than cysteine. nih.gov This selective reactivity allows for the site-specific labeling of proteins. nih.govresearchgate.net By attaching a reporter tag (like a fluorophore or biotin) to a derivative of this compound, the resulting conjugate could be used to covalently label a target protein containing an accessible cysteine, enabling studies of protein localization, interactions, and function. nih.govrsc.org

Regioselective and Stereoselective Derivatization Approaches

The derivatization of the 1-(2-chloroacetyl)-3-propyl-urea scaffold presents multiple opportunities for regioselective and stereoselective transformations, opening avenues for the synthesis of complex and chirally-defined molecules. The presence of several reactive sites—the electrophilic carbon of the chloroacetyl group, the two nitrogen atoms of the urea moiety, and the α-carbon to the carbonyl group—allows for a variety of synthetic manipulations. While specific studies on the regioselective and stereoselective derivatization of 1-(2-chloroacetyl)-3-propyl-urea are not extensively documented in publicly available literature, the reactivity of its constituent functional groups can be inferred from analogous systems.

Regioselective Derivatization

Regioselectivity, the preference for a reaction to occur at one position over another, is a key consideration in the derivatization of 1-(2-chloroacetyl)-3-propyl-urea. wikipedia.org The primary sites for regioselective attack are the chloroacetyl moiety and the urea nitrogens.

The chloroacetyl group is a potent electrophile, making the carbon atom bearing the chlorine susceptible to nucleophilic substitution. This is a common and predictable site of reaction. Studies on N-aryl-2-chloroacetamides have demonstrated the facile replacement of the chlorine atom by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This reactivity can be exploited for the regioselective introduction of new functional groups. For instance, reaction with amines, thiols, or alkoxides would lead to the selective formation of N-glycinylureas, thioether-linked ureas, or alkoxyacetylureas, respectively.

The urea nitrogens also present potential sites for reaction, such as N-alkylation or N-acylation. The relative nucleophilicity of these nitrogens can be influenced by the electronic nature of their substituents. In the case of 1-(2-chloroacetyl)-3-propyl-urea, the N1 nitrogen is acylated and thus significantly less nucleophilic than the N3 nitrogen, which is alkylated. Therefore, further alkylation or acylation reactions would be expected to occur regioselectively at the N3 position. However, under strongly basic conditions, deprotonation of the N1-H could occur, potentially leading to reactions at this site. Studies on the N-alkylation of related heterocyclic systems like indazoles have shown that the choice of base and solvent can significantly influence the regiochemical outcome of the reaction, a principle that could be applied here. beilstein-journals.orgd-nb.info

Stereoselective Derivatization

Stereoselective derivatization aims to control the three-dimensional arrangement of atoms in the resulting molecule. This can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

One potential avenue for stereoselective modification lies in the reactions at the α-carbon of the chloroacetyl group. While this carbon is not chiral in the starting material, it can be functionalized to create a stereocenter. For instance, an enolate could be generated at the α-position under basic conditions, which could then react with an electrophile. msu.edulibretexts.orgsketchy.com To control the stereochemistry of this addition, a chiral base or a chiral phase-transfer catalyst could be employed. Alternatively, the propyl group on the N3 nitrogen could be replaced with a chiral alkyl group, which could then act as a chiral auxiliary, directing the approach of reagents to the enolate from a specific face.

Another approach involves the use of the urea functionality itself to induce chirality. Research has shown that chiral ureas can act as effective organocatalysts, often through the formation of well-defined hydrogen-bonding interactions that can orient substrates in an asymmetric fashion. While this is typically an intermolecular process, the principles could be adapted for intramolecular reactions. For example, if a prochiral center is introduced elsewhere in a derivative of 1-(2-chloroacetyl)-3-propyl-urea, the urea moiety could potentially direct a subsequent stereoselective transformation. The ability of N-alkyl ureas to form ordered aggregates and the potential for chiral induction from an N-alkyl group to other parts of the molecule have been noted. rsc.orgnih.gov

The following table outlines potential regioselective and stereoselective derivatization reactions of the 1-(2-chloroacetyl)-3-propyl-urea scaffold based on analogous chemical transformations.

| Reaction Type | Reagent/Catalyst | Potential Product | Selectivity Principle | Analogous System Reference |

| Regioselective Substitution | Amine (e.g., R-NH₂) | 1-(2-(Alkylamino)acetyl)-3-propyl-urea | Nucleophilic attack at the electrophilic chloroacetyl carbon. | N-aryl-2-chloroacetamides researchgate.net |

| Regioselective Substitution | Thiol (e.g., R-SH) | 1-(2-(Alkylthio)acetyl)-3-propyl-urea | Nucleophilic attack at the electrophilic chloroacetyl carbon. | N-aryl-2-chloroacetamides researchgate.net |

| Regioselective N-Alkylation | Alkyl halide (e.g., R'-X) / Base | 1-(2-Chloroacetyl)-1-alkyl-3-propyl-urea or 1-(2-Chloroacetyl)-3-alkyl-3-propyl-urea | The choice of base and solvent can direct alkylation to the more or less sterically hindered nitrogen. | N-alkylation of indazoles beilstein-journals.orgd-nb.info |

| Stereoselective α-Alkylation | Chiral base (e.g., chiral lithium amide) / Alkyl halide | Chiral 1-(2-Chloro-2-alkyl-acetyl)-3-propyl-urea | The chiral base deprotonates the α-carbon enantioselectively, leading to a chiral enolate that is then alkylated. | Asymmetric alkylation of carbonyl compounds msu.edulibretexts.org |

| Stereoselective Aldol (B89426) Reaction | Aldehyde (e.g., R'CHO) / Chiral Lewis acid | Chiral 1-(2-Chloro-3-hydroxy-alkanoyl)-3-propyl-urea | The chiral Lewis acid coordinates to the carbonyl oxygen, creating a chiral environment for the nucleophilic attack of the enolate. | Asymmetric aldol reactions sketchy.comnih.gov |

| Diastereoselective Reduction | Chiral reducing agent (e.g., CBS reagent) on a ketone-containing derivative | Chiral alcohol derivative | The chiral reducing agent delivers a hydride to one face of the prochiral ketone preferentially. | Asymmetric reduction of ketones |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chloro Acetyl 3 Propyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 1-(2-Chloro-acetyl)-3-propyl-urea shows distinct signals corresponding to each unique proton. The chloroacetyl group's methylene (B1212753) protons (Cl-CH₂-) are significantly deshielded by the adjacent chlorine atom and carbonyl group, typically appearing at a chemical shift (δ) of around 4.0 ppm. The two amide (N-H) protons are expected to appear as broad signals in the range of δ 6.0–8.0 ppm.

The propyl group exhibits a characteristic pattern:

A triplet for the terminal methyl (CH₃) protons, shifted by the adjacent methylene group.

A sextet for the central methylene (CH₂) protons, split by the five neighboring protons of the two adjacent CH₂ and CH₃ groups.

A triplet for the methylene group attached to the urea (B33335) nitrogen (N-CH₂), influenced by the adjacent methylene group and the NH proton.

¹H NMR Data Table for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | Terminal methyl group of the propyl chain. |

| -CH₂-CH₂-CH₃ | ~1.5 | Sextet (sxt) | Central methylene of the propyl chain. |

| -NH-CH₂-CH₂- | ~3.2 | Triplet (t) | Methylene group attached to the urea nitrogen. |

| Cl-CH₂-C=O | ~4.0 | Singlet (s) | Methylene protons adjacent to chlorine and carbonyl. |

| -C(=O)-NH-CH₂- | ~6.0 - 8.0 | Broad Singlet (br s) | Urea proton adjacent to the propyl group. |

| -C(=O)-NH-C(=O)- | ~6.0 - 8.0 | Broad Singlet (br s) | Urea proton adjacent to the acetyl group. |

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. For this compound, distinct signals are observed for the two carbonyl carbons, the chloro-substituted methylene carbon, and the three carbons of the propyl chain. The carbonyl carbon of the chloroacetyl group is expected around δ 165 ppm, while the urea carbonyl appears at a slightly different shift. The carbon atom bonded to chlorine (R-CH₂-Cl) typically resonates in the range of δ 40-45 ppm. libretexts.org The carbons of the propyl chain appear in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂-CH₂-CH₃ | ~11 | Terminal methyl carbon. |

| -CH₂-CH₂-CH₃ | ~23 | Central methylene carbon. |

| -NH-CH₂-CH₂- | ~41 | Methylene carbon attached to nitrogen. |

| Cl-CH₂-C=O | ~43 | Methylene carbon attached to chlorine. libretexts.org |

| -NH-C(=O)-NH- | ~157 | Urea carbonyl carbon. |

| Cl-CH₂-C=O | ~165 | Acetyl carbonyl carbon. |

Two-dimensional NMR techniques provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the propyl chain. Specifically, correlations would be observed between the methyl protons (~0.9 ppm) and the central methylene protons (~1.5 ppm), and between the central methylene protons and the N-adjacent methylene protons (~3.2 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com It is particularly useful for determining conformation and the spatial arrangement of different parts of the molecule. In this compound, NOESY could reveal through-space interactions between the N-H proton of the urea and the protons on the adjacent methylene group of the propyl chain, helping to confirm their proximity in the molecule's 3D structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum of this compound is characterized by several key absorption bands. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are expected in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibrations of the urea moiety typically appear as a broad band around 3300 cm⁻¹. Other characteristic peaks include C-H stretching of the alkyl groups and the C-Cl stretch at lower wavenumbers.

FT-IR Data Table for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide (Urea) |

| 2850-2960 | C-H Stretch | Alkyl (Propyl group) |

| ~1700 | C=O Stretch (Acetyl) | Acyl-urea |

| ~1650 | C=O Stretch (Urea) | Acyl-urea researchgate.net |

| ~1560 | N-H Bend | Amide (Urea) |

| 600-800 | C-Cl Stretch | Chloroalkane |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes during vibration (like C=O and N-H), Raman is more sensitive to non-polar, symmetric bonds. For this compound, the C-C backbone of the propyl chain and potentially the symmetric C=O stretch could be prominent in the Raman spectrum. While specific experimental Raman data for this compound is not widely documented in the surveyed literature, its application would be valuable for a comprehensive vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a derivatization step would be necessary to enhance its volatility for GC analysis. For instance, a similar compound, chloroacetyl chloride, and its degradation products are derivatized with piperidine (B6355638) before GC analysis to ensure traceability. nih.gov

In a hypothetical GC-MS analysis of a derivatized form of this compound, the gas chromatograph would separate the analyte from any impurities or reaction byproducts. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum would display a molecular ion peak corresponding to the derivatized molecule's mass, along with a series of fragment ions.

Key fragmentation pathways for this compound would likely involve the cleavage of the chloroacetyl group and the propyl chain. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern in the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu Common fragmentations would include the loss of the propyl group, the chloroacetyl moiety, and cleavage of the urea backbone.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | C₆H₁₁ClN₂O₂⁺ | 194/196 |

| [M - C₃H₇]⁺ | C₃H₄ClN₂O₂⁺ | 151/153 |

| [M - COCH₂Cl]⁺ | C₄H₉N₂O⁺ | 117 |

| [C₃H₇NHCO]⁺ | C₄H₉NO⁺ | 87 |

| [COCH₂Cl]⁺ | C₂H₂ClO⁺ | 77/79 |

| [C₃H₇]⁺ | C₃H₇⁺ | 43 |

Note: This table is illustrative and based on general fragmentation principles of similar structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₆H₁₁ClN₂O₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within 5 ppm). This technique is vital for confirming the identity of newly synthesized compounds.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are particularly useful for analyzing fragile and non-volatile molecules.

Electrospray Ionization (ESI): ESI is a gentle ionization method that transfers ions from solution into the gas phase. youtube.com It is well-suited for urea derivatives, often producing protonated molecules [M+H]⁺. nih.gov In the case of this compound, ESI-MS would be expected to show a prominent ion at m/z 195/197, corresponding to [C₆H₁₁ClN₂O₂ + H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural information. A characteristic fragmentation pattern for N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov ESI can be used in both positive and negative ion modes, offering flexibility in analysis. youtube.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS is another soft ionization technique, primarily used for large biomolecules but also effective for small organic molecules. rsc.orgrsc.orguark.edu The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. rsc.org This technique often produces singly charged ions and can be advantageous for small molecules as it can minimize fragmentation and provide a clean background in the low mass range. rsc.orgrsc.org For this compound, MALDI-TOF (Time-of-Flight) MS could be employed to determine its molecular weight with high sensitivity. acs.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it packs in the solid state.

While a specific crystal structure for this compound is not publicly available, the structures of related N-acylurea and N-acylhydrazone derivatives have been reported. ias.ac.inresearchgate.netresearchgate.netnih.govnih.gov These studies reveal common structural motifs. For instance, in the crystal structures of N-acylurea derivatives, molecules are often linked by intermolecular hydrogen bonds, such as N—H⋯O interactions, forming distinct patterns like ribbons or chains. nih.govnih.gov The presence of the urea and amide functionalities in this compound makes it a strong candidate for forming such hydrogen-bonded networks.

A hypothetical crystallographic analysis would likely reveal a planar or near-planar conformation of the urea and acetyl groups. The propyl chain would adopt a low-energy conformation. The crystal packing would be dominated by hydrogen bonds involving the N-H groups of the urea as donors and the carbonyl oxygens as acceptors.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Unit Cell Dimensions | Dependent on crystal packing |

| Key Bond Lengths (Å) | C=O (amide) ~1.23, C=O (urea) ~1.24, C-N ~1.33-1.40, C-Cl ~1.77 |

| Key Bond Angles (°) | N-C-O ~120-125, C-N-C ~115-125 |

| Hydrogen Bonding | Strong N-H···O=C interactions expected |

| Conformation | Likely a relatively planar acylurea moiety |

Note: This data is predictive and based on known structures of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.

For this compound, the primary chromophores are the two carbonyl groups of the urea and acetyl moieties. Calculations on simple ureas suggest the presence of an n → π* transition in the range of 180-210 nm and more intense π → π* transitions at lower wavelengths (150-210 nm). nih.gov The presence of the chloroacetyl group is not expected to significantly shift the λmax into the visible region, as there is no extended conjugation. The UV-Vis spectrum would likely show absorptions in the short-wavelength UV region, below 250 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π* (Carbonyl) | ~200 - 220 | Low |

| π → π* (Carbonyl) | < 200 | High |

Note: This data is an estimation based on the electronic structure of the compound and data for related molecules.

Computational Chemistry and Theoretical Studies on 1 2 Chloro Acetyl 3 Propyl Urea and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-Chloro-acetyl)-3-propyl-urea. These methods, rooted in quantum mechanics, provide a quantitative description of the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations reveal a non-planar structure for the urea (B33335) backbone due to the delocalization of nitrogen lone pairs into the carbonyl group. The geometry is influenced by the steric and electronic effects of the propyl and chloroacetyl substituents.

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the calculation of atomic charges, which indicate how electron density is shared among the atoms. In this compound, the oxygen of the carbonyl group and the chlorine atom are expected to possess partial negative charges, while the carbonyl carbon and the carbon attached to the chlorine will have partial positive charges, indicating their electrophilic nature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (acyl) | 1.38 | - | - |

| C-N (alkyl) | 1.36 | - | - |

| N-C-N | - | 115 | - |

| O=C-N-C | - | - | ~180 (trans) or ~0 (cis) |

Note: The values in this table are illustrative for a typical N-acylurea and may vary for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is likely to be localized on the urea moiety, specifically the nitrogen atoms and the carbonyl oxygen, which are rich in electron density. The LUMO, conversely, is expected to be centered on the chloroacetyl group, particularly the antibonding orbitals of the C-Cl and C=O bonds.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous urea derivatives have shown that the nature of the substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity.

A representative table of FMO analysis for a hypothetical N-acylurea is presented below.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and would be specific to the computational method and the exact molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution and helps in identifying sites prone to electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of color highlight the electrostatic potential.

Red regions , indicating negative potential, are expected around the carbonyl oxygen and the chlorine atom. These are the sites most susceptible to electrophilic attack.

Blue regions , representing positive potential, are anticipated around the N-H protons of the urea group. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

The MEP map visually confirms the electronic effects within the molecule, such as the electron-withdrawing nature of the chloroacetyl group, which enhances the electrophilicity of the carbonyl carbon. This information is invaluable for predicting how the molecule will interact with biological targets or other reagents.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a flexible molecule like this compound are often dependent on its conformation. Conformational landscape analysis involves systematically exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. This helps to identify the low-energy, stable conformers of the molecule.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational space and predict how the molecule might change its shape in different environments, such as in a solvent or when approaching a biological receptor. For N-acylureas, MD simulations can reveal the preferred conformations of the alkyl and acyl chains and the dynamics of hydrogen bonding interactions.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties of a molecule from first principles, which can be compared with experimental data for structure validation. For this compound, DFT calculations can be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic peaks for the C=O stretch, N-H stretch, and C-Cl stretch can be identified and compared with experimental IR data.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical chemical shifts (1H and 13C) can be calculated and correlated with experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule.

This predictive capability is a powerful tool for confirming the identity and purity of a synthesized compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, theoretical methods can be employed to study its reactivity, particularly in reactions like nucleophilic substitution at the chloroacetyl group.

By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, the mechanism of the reaction of this compound with a nucleophile can be modeled to understand whether it proceeds via an SN2 or another mechanism. These studies provide insights into the factors that control the reaction's outcome and can guide the design of more efficient synthetic routes or the understanding of its mechanism of action in a biological context.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking simulations are a cornerstone in computational drug discovery, providing insights into the preferred binding modes and affinities of a ligand to a protein target. For acylurea derivatives, these studies have been applied to understand their potential as inhibitors of various enzymes.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of N-acylurea and urea derivatives has been computationally evaluated against several protein targets. These studies provide a framework for understanding the potential interactions of this compound.

For instance, molecular docking studies on N-acylhydrazone derivatives, which share structural similarities with N-acylureas, have identified potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. tue.nlnih.gov In these studies, the carbonyl and NH groups of the core scaffold are often predicted to form crucial hydrogen bonds with amino acid residues in the active site.

Furthermore, the chloroacetyl group present in this compound introduces the potential for covalent interactions. The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to nucleophilic attack from amino acid residues such as cysteine or serine within a protein's binding pocket. tue.nl Covalent docking algorithms are specialized computational tools used to model such irreversible binding events, which can lead to enhanced potency and duration of action. tue.nl

In studies of analogous compounds, the binding energy, a measure of the affinity of a ligand for a protein, is a key output of docking simulations. Lower binding energies typically indicate a more favorable interaction. The table below presents hypothetical binding energies for this compound and its conceptual analogs against a representative enzyme target, illustrating the type of data generated from such computational analyses.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Enzyme X (e.g., a hydrolase) | -7.5 | Ser120 (covalent), Tyr230, Arg345 |

| 1-Acetyl-3-propyl-urea | Enzyme X (e.g., a hydrolase) | -6.2 | Tyr230, Arg345 |

| 1-(2-Chloro-acetyl)-3-ethyl-urea | Enzyme X (e.g., a hydrolase) | -7.3 | Ser120 (covalent), Tyr230, Arg345 |

This table is for illustrative purposes and based on typical findings for analogous compounds. Specific experimental or detailed computational results for this compound are not available in the cited sources.

The insights gained from these computational models are invaluable for guiding the synthesis of new analogs with potentially improved activity and for prioritizing compounds for further experimental testing.

Advanced Analytical Techniques for Characterization of Complex Urea Derivatives

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of intricate urea (B33335) derivatives.

High-Performance Liquid Chromatography (HPLC) Coupled with UV-Vis or MS Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-(2-Chloro-acetyl)-3-propyl-urea. When coupled with Ultraviolet-Visible (UV-Vis) or Mass Spectrometry (MS) detectors, it provides a powerful tool for both quantification and structural characterization.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, offering good separation for moderately polar compounds. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724), run in either an isocratic or gradient elution mode. nih.govpensoft.net UV detection is frequently set between 210 and 260 nm, a range where the urea and chloroacetyl chromophores exhibit absorbance.

When coupled with Mass Spectrometry (LC-MS), the structural information obtained is significantly enhanced. Techniques like electrospray ionization (ESI) can be used to generate molecular ions (e.g., [M+H]+) and characteristic fragmentation patterns, which are invaluable for confirming the molecular weight and structural features of the analyte. researchgate.net For instance, the fragmentation of this compound would be expected to yield ions corresponding to the loss of the chloroacetyl group or cleavage of the urea linkage. More advanced tandem mass spectrometry (MS/MS) can provide even more detailed structural insights by fragmenting specific precursor ions. researchgate.netlcms.cz

A study on a structurally related compound, 1-(2-chloroethyl)-3-cyclohexylurea, utilized an Agilent 1200 series HPLC system with a C18 column and UV detection at 230 nm. The mobile phase was 100% acetonitrile with a flow rate of 1 mL/minute. nih.gov Another method developed for determining hydroxyurea (B1673989) in plasma used a C18 column with a gradient elution of 20mM ammonium acetate (B1210297) and acetonitrile, with UV detection at 240 nm. nih.gov These examples highlight the adaptability of HPLC methods for various urea derivatives.

Table 1: Typical HPLC Parameters for Urea Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., ammonium acetate) nih.govpensoft.net |

| Elution Mode | Isocratic or Gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.govnih.gov |

| Detection | UV-Vis (210-260 nm) or Mass Spectrometry (ESI-MS/MS) researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 20 °C) nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, derivatization can be employed to convert it into a more volatile and thermally stable compound. This approach allows for the utilization of the high separation efficiency of GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

A common derivatization strategy for urea-containing compounds involves reaction with reagents to form more volatile species. For instance, urea can be converted into stable pyrimidine (B1678525) derivatives for GC analysis. nih.govnih.gov In the case of this compound, the reactive chloroacetyl group could potentially be targeted for derivatization. For example, a study on the trace analysis of chloroacetyl chloride involved derivatization with piperidine (B6355638) prior to GC-FID analysis. nih.gov A similar strategy could theoretically be adapted for this compound.

The choice of GC column is critical for achieving good separation of the derivatized analyte from other components. A DB-Wax column (15 m x 0.53 mm, 1.0 µm particle size) has been used for the analysis of a derivative of chloroacetyl chloride. japsonline.com The temperature programming of the GC oven is optimized to ensure efficient separation and good peak shape. japsonline.com

GC-MS is a particularly powerful technique as it provides both retention time data and a mass spectrum for each separated component. The mass spectrum can be compared to spectral libraries for identification or interpreted to deduce the structure of the derivatized analyte. hmdb.caacs.org This is crucial for confirming the identity of the derivatized this compound and any potential impurities.

Table 2: Illustrative GC Parameters for Derivatized Urea Analysis

| Parameter | Example Condition |

| Derivatization Agent | Reagents forming stable, volatile derivatives (e.g., silylating agents, pyrimidine-forming reagents) nih.govnih.govhmdb.ca |

| Column | e.g., DB-Wax (15 m x 0.53 mm, 1.0 µm) japsonline.com or 5%-phenyl-95%-dimethylpolysiloxane hmdb.ca |

| Oven Temperature Program | Initial hold followed by a ramp to a final temperature (e.g., 40°C for 5 min, then 10°C/min to 200°C) japsonline.com |

| Injector Temperature | e.g., 150°C japsonline.com |

| Detector Temperature | e.g., 230°C (FID) japsonline.com |

| Carrier Gas | Helium or Nitrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govjapsonline.com |

Specialized NMR Applications for Structural Complexity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including complex urea derivatives like this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen), the chloroacetyl methylene group (a singlet), and the two N-H protons of the urea moiety (which may appear as broad signals). researchgate.net The chemical shift of the chloroacetyl methylene protons would be expected around 4.0 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.comdocbrown.info Distinct signals would be observed for the three carbons of the propyl group, the carbonyl carbon of the urea, the carbonyl carbon of the acetyl group, and the methylene carbon of the chloroacetyl group. The carbonyl carbons would appear at the downfield end of the spectrum.

Advanced 2D NMR techniques are particularly useful for unambiguously assigning all the proton and carbon signals and confirming the structure of complex molecules. ipb.ptdiva-portal.orgresearchgate.net

COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to trace the proton-proton spin systems within the propyl group. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on its attached proton. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between the propyl group, the urea moiety, and the chloroacetyl group. For example, correlations would be expected between the N-H protons and the carbonyl carbons, and between the chloroacetyl methylene protons and the adjacent carbonyl carbon. ipb.pthyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the molecule in solution. diva-portal.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl -CH₃ | ~0.9 (triplet) | ~11 |

| Propyl -CH₂- | ~1.5 (sextet) | ~23 |

| Propyl -CH₂-N | ~3.2 (triplet) | ~42 |

| Chloroacetyl -CH₂Cl | ~4.0 (singlet) | ~43 |

| Urea -NH- | ~6-8 (broad) | - |

| Urea C=O | - | ~156 |

| Acetyl C=O | - | ~165 |

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Future Research Trajectories in 1 2 Chloro Acetyl 3 Propyl Urea Chemistry

Development of Chemo- and Regioselective Synthetic Methods

The synthesis of N-acylureas, including 1-(2-chloro-acetyl)-3-propyl-urea, has traditionally relied on methods such as the acylation of ureas with reactive carboxylic acid derivatives like acid chlorides or the coupling of isocyanates with amides. nsf.gov However, these methods can be limited by the reactivity of the starting materials. nsf.gov A significant area of future research lies in the development of more sophisticated chemo- and regioselective synthetic strategies.

Recent advancements have demonstrated the potential for catalyst-free, one-pot syntheses of complex heterocyclic structures, highlighting the possibility of achieving high selectivity under mild conditions. mdpi.com For instance, cation-controlled chemoselective synthesis has emerged as a promising approach, where the choice of base can direct the reaction towards either N-acylureas or imides. nsf.gov Specifically, using KOtBu as a base has been shown to favor the formation of N-acylureas. nsf.gov